

Best practices for storing and handling Sulfo-Cy5-PEG3-biotin

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Compound of Interest

Compound Name: Sulfo-Cy5-PEG3-biotin

Cat. No.: B12380254

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Technical Support Center: Sulfo-Cy5-PEG3-biotin

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage, handling, and use of **Sulfo-Cy5-PEG3-biotin**.

Frequently Asked Questions (FAQs)

Q1: How should I store **Sulfo-Cy5-PEG3-biotin**?

A: Proper storage is crucial to maintain the reagent's activity. Both the lyophilized powder and reconstituted solutions have specific storage requirements.

Reagent Form	Storage Temperature	Duration	Storage Conditions
Lyophilized Powder	-20°C	Up to 24 months	Desiccated, protected from light ^{[1][2]}
Reconstituted (in anhydrous DMSO or DMF)	-20°C	Several days (use promptly)	Aliquoted to avoid freeze-thaw cycles

Q2: How do I reconstitute the lyophilized **Sulfo-Cy5-PEG3-biotin**?

A: **Sulfo-Cy5-PEG3-biotin** contains a moisture-sensitive NHS ester. To ensure maximum reactivity, follow these steps:

- Allow the vial to warm to room temperature before opening to prevent moisture condensation.
- Reconstitute the powder in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution, typically at 10 mg/mL or 10 mM.[2][3][4]
- This stock solution should be prepared immediately before use, as the NHS ester will hydrolyze in the presence of water.[5][6]

Q3: What buffers are compatible with the labeling reaction?

A: The labeling reaction, which targets primary amines (e.g., lysine residues on proteins), is pH-dependent.

- Recommended Buffers: Use amine-free buffers such as phosphate-buffered saline (PBS) at a pH of 7.2-7.5 or bicarbonate buffer at a pH of 8.0-9.0.[5][7][8][9] A pH range of 7-9 is generally effective for the reaction with primary amines.[5]
- Incompatible Buffers: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester, thereby quenching the labeling reaction.[4][5]

Q4: What are the spectral properties of **Sulfo-Cy5-PEG3-biotin**?

A: Sulfo-Cy5 is a far-red fluorescent dye. Its fluorescence is independent of pH in the range of 4 to 10.[1][2]

Property	Value
Excitation Maximum (λ_{ex})	~646 nm[1][2][7][8]
Emission Maximum (λ_{em})	~662 nm[1][2][7][8]
Molar Extinction Coefficient (ϵ)	~271,000 $\text{cm}^{-1}\text{M}^{-1}$ [2][7][8]
Fluorescence Quantum Yield (Φ)	~0.28[1][7][8]

Experimental Protocols

Protocol 1: Labeling an Antibody with Sulfo-Cy5-PEG3-biotin

This protocol describes a general procedure for labeling an antibody. The optimal dye-to-antibody ratio should be determined empirically for each specific antibody.

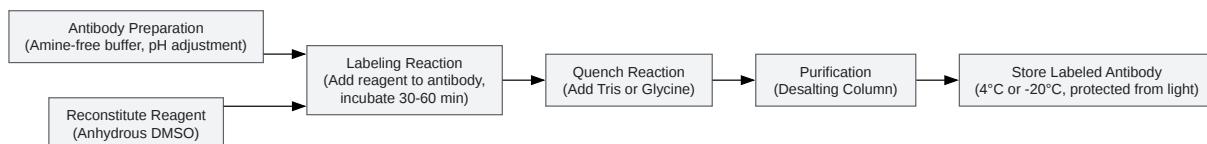
Materials:

- Antibody to be labeled (in an amine-free buffer like PBS)
- **Sulfo-Cy5-PEG3-biotin**
- Anhydrous DMSO
- Reaction Buffer (e.g., 1 M Sodium Bicarbonate, pH 8.5)
- Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)[4]
- Desalting column (e.g., Sephadex G-25) for purification[2]

Procedure:

- Antibody Preparation:
 - Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS).[4][10] If the buffer contains amines (like Tris) or preservatives (like sodium azide), dialyze the antibody against PBS.
- Prepare **Sulfo-Cy5-PEG3-biotin** Stock Solution:
 - Bring the vial of lyophilized reagent to room temperature.
 - Add anhydrous DMSO to prepare a 10 mM stock solution.[3][4] Vortex briefly to ensure it is fully dissolved. This solution should be used immediately.
- Labeling Reaction:

- Adjust the pH of the antibody solution to 8.0-9.0 by adding 1/10th volume of 1 M sodium bicarbonate buffer.[9]
- Add the **Sulfo-Cy5-PEG3-biotin** stock solution to the antibody solution. A good starting point is a 10:1 to 20:1 molar excess of the dye to the antibody.[1][9][11]
- Incubate the reaction for 30-60 minutes at room temperature, protected from light.[4][6]
- Quench Reaction:
 - Stop the reaction by adding a quenching reagent, such as Tris-HCl, to a final concentration of 20-50 mM.[8] Incubate for an additional 15-30 minutes.[4]
- Purification:
 - Remove the unreacted **Sulfo-Cy5-PEG3-biotin** and quenching reagent by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).[2][12]
 - Collect the fractions containing the labeled antibody. The labeled antibody will be in the first colored fractions to elute.
- Storage:
 - Store the purified, labeled antibody at 4°C for short-term storage or at -20°C (aliquoted) for long-term storage, protected from light.



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